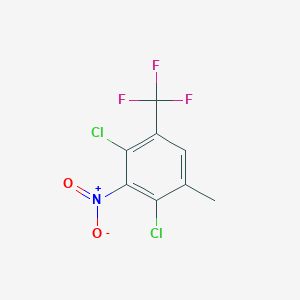

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene

Overview

Description

“2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4Cl2F3NO2 . It is used in various applications in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” and its derivatives is a topic of active research. Among its derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” can be found in various chemical databases . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together.Chemical Reactions Analysis

The chemical reactions involving “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” are complex and depend on the specific conditions of the reaction. The compound can participate in various types of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” are determined by its molecular structure. These properties include its molecular weight, boiling point, melting point, and solubility in various solvents .Scientific Research Applications

Application in Organic Chemistry

Field

Summary of the Application

Nitro compounds, such as “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene”, play a crucial role in organic chemistry. They are a very important class of nitrogen derivatives .

Methods of Application

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Results or Outcomes

The preparation of nitro compounds like 1,3,5-trinitrobenzene provides a good example; direct substitution of 1,3-dinitrobenzene requires long heating with nitric acid in fuming sulfuric acid .

Application in Pharmaceutical Research

Field

Summary of the Application

Molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Methods of Application

The application involves the use of a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring .

Results or Outcomes

The application of this molecule resulted in improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Application in Herbicide Development

Field

Summary of the Application

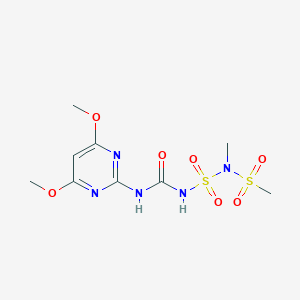

Sulfentrazone is a triazolinone herbicide that was successfully developed and launched by FMC in the United States in 1996 . It’s possible that similar compounds could have applications in the development of new herbicides.

Methods of Application

The specific methods of application would depend on the exact compound and its intended use. Generally, herbicides are applied to the soil or sprayed directly onto plants.

Results or Outcomes

The outcomes would also depend on the specific compound and its intended use. In the case of sulfentrazone, it has been successfully used as a herbicide .

Application in Toxicology Studies

Field

Summary of the Application

Compounds similar to “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” have been used in toxicology studies. For example, p-chloro-alpha,alpha,alpha-trifluorotoluene has been used in toxicokinetics studies .

Methods of Application

In the mentioned study, p-chloro-alpha,alpha,alpha-trifluorotoluene was encapsulated in alpha-cyclodextrin or corn oil vehicles for administration to male F344 rats .

Results or Outcomes

The outcomes of these studies would provide valuable information about the toxicity and metabolism of the compound .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKKEOPYMZSUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647439 | |

| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

CAS RN |

115571-69-2 | |

| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)

![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)